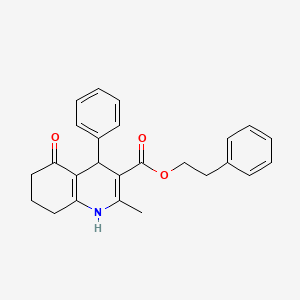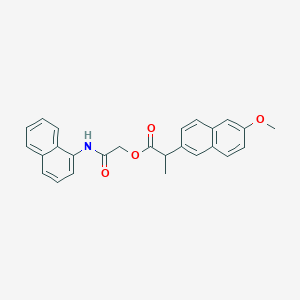![molecular formula C28H27N3O4 B10902535 N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10902535.png)
N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” is an organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” typically involves multiple steps, including:
Formation of the hydrazino intermediate: This step may involve the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with the methoxyphenyl group: This step involves the reaction of the hydrazino intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Final assembly: The final step involves the coupling of the intermediate with the benzamide moiety, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares similarities with other compounds containing methoxy, phenyl, hydrazino, and carbonyl groups.
Uniqueness
Unique structural features: The specific arrangement of functional groups in “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” may confer unique chemical properties and biological activities.
Distinct reactivity: The compound’s reactivity may differ from similar compounds due to steric and electronic effects.
Eigenschaften
Molekularformel |
C28H27N3O4 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H27N3O4/c1-20(16-21-10-6-4-7-11-21)19-29-31-28(33)25(30-27(32)22-12-8-5-9-13-22)18-23-17-24(34-2)14-15-26(23)35-3/h4-19H,1-3H3,(H,30,32)(H,31,33)/b20-16+,25-18-,29-19+ |
InChI-Schlüssel |
YMTRVZUKTUDCSG-SOPLJYGISA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=CC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902465.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902468.png)
![5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B10902470.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)
![(4E)-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10902490.png)

![18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine](/img/structure/B10902503.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10902504.png)
![N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902511.png)

![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10902532.png)
![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902539.png)

